![molecular formula C14H19NO3 B2532543 Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate CAS No. 25437-94-9](/img/structure/B2532543.png)
Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate
Overview
Description
Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various ethyl benzoate derivatives, which are structurally related compounds. These derivatives have been synthesized and studied for their potential biological activities and physical properties, such as anti-juvenile hormone activity and liquid crystalline behavior .
Synthesis Analysis
The synthesis of ethyl benzoate derivatives involves various chemical reactions and conditions tailored to introduce specific functional groups to the benzoate core. For instance, the synthesis of potential metabolites of a related compound involved stereospecific oxidizing reagents and conditions, including the use of selenium dioxide (SeO2) and sodium chlorite (NaClO2) in the presence of resorcinol as a chlorine scavenger . Another study reported the synthesis of ethyl benzoate derivatives with mesomorphic properties, where the compounds were synthesized by a convenient method and transformed into ethane derivatives via hydrogenation using a palladium catalyst .
Molecular Structure Analysis
The molecular structure of ethyl benzoate derivatives has been characterized using various spectroscopic techniques. For example, a synthesized compound was characterized by elemental analyses, IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction methods. Theoretical vibrational frequencies and geometric parameters were calculated using Ab Initio Hartree Fock and Density Functional Theory methods . Single crystal XRD was used to determine the molecular stacking and conformation of another ethyl benzoate derivative, revealing the influence of different lengths of alkyl chains on mesogenic behaviors .
Chemical Reactions Analysis
The chemical reactivity of ethyl benzoate derivatives can be inferred from the synthesis methods and the transformations they undergo. For instance, the transformation of compounds exhibiting enantiotropic nematic phases into derivatives with monotropic nematic phases through hydrogenation indicates the reactivity of the ethylene bridge in the molecular structure . Additionally, the synthesis of anti-juvenile hormone agents involved the introduction of bulky alkyloxy substituents, which significantly increased biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl benzoate derivatives, such as liquid crystalline behavior and biological activity, have been extensively studied. Compounds exhibiting liquid crystalline properties were characterized by differential scanning calorimetry, polarizing optical microscopy, and other techniques, revealing their potential use in LCDs and temperature sensing devices . The anti-juvenile hormone activity of certain derivatives was evaluated in silkworm larvae, with some compounds showing potent activity and affecting the juvenile hormone titer in the hemolymph .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Antiplatelet Activity Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate and its derivatives have been synthesized and evaluated for their selective anti-protease-activated receptor 4 (PAR4) activity, potentially contributing to the development of novel antiplatelet drug candidates. Some derivatives showed potent inhibitory effects on platelet aggregation and other platelet activation parameters (Chen et al., 2008).
X-ray Crystallography The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using single-crystal X-ray crystallography, offering insights into its crystalline structure and hydrogen bonding patterns (Manolov et al., 2012).
Optical Properties and Applications
Nonlinear Optical Properties Two Schiff base compounds derived from ethyl-4-amino benzoate have been studied for their nonlinear refractive indices and optical limiting properties, suggesting their potential application in optical devices (Abdullmajed et al., 2021).
Anti-juvenile Hormone Activity Certain ethyl benzoate derivatives have been studied for their anti-juvenile hormone activities, which could influence the development of insect control agents. For example, some derivatives showed potent activity inducing precocious metamorphosis in silkworm larvae (Yamada et al., 2016; Furuta et al., 2010; Kuwano et al., 2008; Ishiguro et al., 2003).
Material Science and Chemistry
Catalytic Synthesis Research has been conducted on the synthesis of ethyl p-hydroxyl benzoate using Toluene p Sulfonic Acid as a catalyst, discussing the factors influencing yield and optimal reaction conditions (Min, 2003).
Liquid Crystalline Behavior Some ethyl benzoate derivatives have been synthesized and characterized for their liquid crystalline behavior, showing potential for applications in LCDs and temperature sensing devices (Mehmood et al., 2018).
Corrosion Inhibition A study on the synthesis of ethyl benzoate derivatives demonstrated their potential as inhibitors against corrosion of mild steel in acidic media, suggesting their application in material protection (Arrousse et al., 2021).
Electrochemical and Electrochromic Properties Research on ethyl benzoate derivatives has explored their electrochemical and electrochromic properties, indicating their usefulness in electronic and photonic devices (Hu et al., 2013).
properties
IUPAC Name |
ethyl 4-(4-hydroxypiperidin-1-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-18-14(17)11-3-5-12(6-4-11)15-9-7-13(16)8-10-15/h3-6,13,16H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQULYDYHMOUQQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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